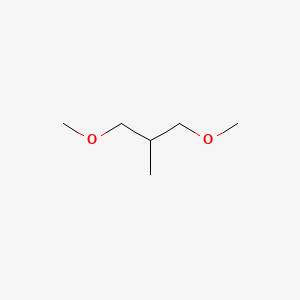

1,3-Dimethoxy-2-methylpropane

Descripción

1,3-Dimethoxy-2-methylpropane is an aliphatic ether with the molecular formula C₅H₁₂O₂. Its structure features a propane backbone with methoxy (-OCH₃) groups at positions 1 and 3 and a methyl (-CH₃) substituent at position 2. This compound is part of a broader class of dimethoxypropanes, which are widely used as solvents, intermediates in organic synthesis, and stabilizers.

Propiedades

IUPAC Name |

1,3-dimethoxy-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(4-7-2)5-8-3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQQNQIKEFTTKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610234 | |

| Record name | 1,3-Dimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210528-98-6 | |

| Record name | 1,3-Dimethoxy-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methylpropane can be synthesized through the reaction of 2-methyl-1,3-propanediol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In an industrial setting, 1,3-dimethoxy-2-methylpropane is produced using a continuous flow reactor. The process involves the reaction of 2-methyl-1,3-propanediol with excess methanol, catalyzed by sulfuric acid. The reaction mixture is then subjected to fractional distillation to separate the desired product from by-products and unreacted starting materials.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Dimethoxy-2-methylpropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines (NH₂⁻) can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the methoxy groups.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,3-Dimethoxy-2-methylpropane serves as a vital intermediate in organic synthesis. Its methoxy groups can be involved in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. This versatility makes it a valuable building block for synthesizing pharmaceuticals and other complex organic compounds .

Biological Studies

In biological research, this compound is utilized to study metabolic pathways and enzyme reactions. Its structural properties enable researchers to investigate interactions with biological molecules, contributing to the understanding of biochemical processes.

Industrial Applications

The compound finds applications in the production of polymers, resins, and other industrial chemicals. Its stability under various conditions makes it suitable for use in formulations requiring specific chemical properties .

Case Study 1: Synthesis of Pharmaceutical Compounds

Research has demonstrated that 1,3-Dimethoxy-2-methylpropane can be used as a precursor in synthesizing pharmaceutical agents. For instance, its ability to undergo oxidation and reduction reactions enables the formation of key intermediates required for drug development.

Case Study 2: Environmental Chemistry

This compound has been studied for its potential role in environmental chemistry, particularly concerning solvent properties. Its low toxicity and favorable solubility characteristics position it as a candidate for green chemistry applications, such as CO₂ absorption processes .

Mecanismo De Acción

The mechanism of action of 1,3-dimethoxy-2-methylpropane involves its reactivity with various reagents. The methoxy groups can participate in nucleophilic substitution reactions, while the methyl group can undergo oxidation or reduction. The compound’s stability and reactivity make it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Structural Isomerism and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n<sup>20</sup>D) |

|---|---|---|---|---|---|

| 1,3-Dimethoxy-2-methylpropane | C₅H₁₂O₂ | ~104.15 (inferred) | ~90–100 (estimated) | ~0.85–0.88 (estimated) | ~1.38–1.40 (estimated) |

| 1,2-Dimethoxypropane (d518) | C₅H₁₂O₂ | 104.15 | 96 | 0.855 | 1.3835 |

| 2,2-Dimethoxypropane (d519) | C₅H₁₂O₂ | 104.15 | 83 | 0.847 | 1.3780 |

Key Observations:

Boiling Points :

- 1,2-Dimethoxypropane (96°C) has a higher boiling point than 2,2-dimethoxypropane (83°C) due to reduced branching, which allows stronger intermolecular van der Waals forces. The estimated boiling point for 1,3-Dimethoxy-2-methylpropane (~90–100°C) aligns with this trend, as its linear methoxy arrangement likely enhances molecular interactions compared to the highly branched 2,2-isomer .

Density and Refractive Index :

Comparison with Aromatic Derivatives

Compounds like 1,1-Dimethoxy-2-phenylethane (d516) exhibit significantly higher molecular weights (166.22 g/mol) and boiling points (221°C) due to aromatic stabilization and increased molecular surface area. In contrast, aliphatic dimethoxypropanes like 1,3-Dimethoxy-2-methylpropane lack π-electronic interactions, resulting in lower thermal stability and volatility .

Actividad Biológica

1,3-Dimethoxy-2-methylpropane (C6H14O2) is an organic compound that has garnered interest in various fields, particularly in biological and chemical research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structure and Composition

1,3-Dimethoxy-2-methylpropane features a branched structure with two methoxy groups attached to a propane backbone. Its molecular formula is C6H14O2, and its molecular weight is approximately 130.18 g/mol. The compound can be synthesized through various methods, including the reaction of methanol with 2-methylpropene under acidic conditions.

| Property | Value |

|---|---|

| Molecular Formula | C6H14O2 |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 130 °C |

| Density | 0.85 g/cm³ |

| Solubility in Water | Slightly soluble |

The biological activity of 1,3-dimethoxy-2-methylpropane primarily involves its interaction with various biological molecules. Research indicates that it can influence cellular pathways by modulating enzyme activities and receptor interactions. The presence of methoxy groups enhances its lipophilicity, allowing better membrane penetration and interaction with lipid-based structures in cells.

Case Studies and Research Findings

- Antioxidant Activity : A study demonstrated that 1,3-dimethoxy-2-methylpropane exhibits significant antioxidant properties. It was shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : In vitro studies revealed that the compound can inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

- Neuroprotective Properties : Research involving neuronal cell lines indicated that pretreatment with 1,3-dimethoxy-2-methylpropane reduced cell death induced by oxidative stress. This neuroprotective effect was attributed to the compound's ability to enhance the expression of antioxidant enzymes .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Neuroprotective | Reduces oxidative stress-induced cell death |

Synthesis Methods

The synthesis of 1,3-dimethoxy-2-methylpropane can be achieved through several routes:

- Method A : Reaction of methanol with 2-methylpropene using an acid catalyst.

- Method B : Alkylation of dimethoxymethane with methyl iodide under basic conditions.

Table 3: Synthesis Methods Comparison

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | Methanol + 2-Methylpropene | Acidic medium | 85 |

| Method B | Dimethoxymethane + Methyl Iodide | Basic medium | 78 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.